(2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid

Übersicht

Beschreibung

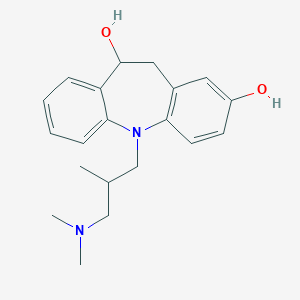

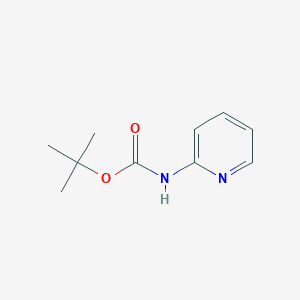

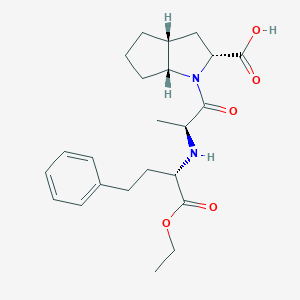

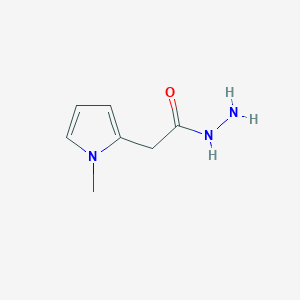

(2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, also known as (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, is a useful research compound. Its molecular formula is C23H32N2O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Quality Control and Assurance in Pharmaceutical Production

Ramipril impurity N [EP] is utilized in the Quality Control (QC) and Quality Assurance (QA) processes during the commercial production of Ramipril and related formulations . The presence and quantity of this impurity are critical parameters to ensure the purity and efficacy of the final pharmaceutical product.

Regulatory Compliance and Drug Approval

This compound plays a significant role in the Abbreviated New Drug Application (ANDA) filing process with regulatory bodies such as the FDA . It is essential for demonstrating the analytical profile of the drug and ensuring compliance with the required standards for approval.

Pharmacopoeia Reference Standard

Ramipril impurity N [EP] serves as a European Pharmacopoeia (EP) Reference Standard . It is used for identification, purity tests, or assays of pharmaceutical products according to EP monographs, which are authoritative standards for pharmaceutical substances and medicinal products in Europe.

Research on Drug Degradation Pathways

The compound is used in scientific studies to understand the degradation pathways of Ramipril. It helps in identifying and characterizing degradation products, which is crucial for the stability and shelf-life determination of the drug .

Synthesis and Structural Elucidation

Researchers employ Ramipril impurity N [EP] to synthesize and structurally elucidate impurities found in Ramipril tablets. This involves advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) , Liquid Chromatography-Mass Spectrometry (LC-MS) , Nuclear Magnetic Resonance (NMR) , and Infrared (IR) Spectroscopy .

Toxicity Studies

The compound is used in toxicity studies to assess the safety profile of Ramipril and its impurities. These studies are vital for determining the acceptable levels of impurities in the final product .

Development of Analytical Methods

Ramipril impurity N [EP] is instrumental in the development of new analytical methods for the detection and quantification of impurities in pharmaceuticals. This includes the creation of more sensitive and accurate assays for quality control purposes .

Wirkmechanismus

Target of Action

Ramipril impurity N [EP], also known as (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, is a derivative of Ramipril . The primary target of Ramipril and its derivatives is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE impacts the RAAS pathway . With reduced levels of angiotensin II, the vasoconstriction is decreased, and less aldosterone is released . This leads to a decrease in blood volume and blood pressure . The degradation of Ramipril occurs mainly via two pathways: the hydrolysis to rampiril diacid and the cyclization to rampiril diketopiperazine .

Pharmacokinetics

Ramipril is a prodrug that undergoes de-esterification in the liver to form its active metabolite, ramiprilat . It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood . After absorption from the gastrointestinal tract, rapid hydrolysis of ramipril occurs in the liver . In the therapeutic concentration range, protein binding of ramipril and ramiprilat is 73% and 56%, respectively . Most of the drug is excreted in the urine as ramiprilat and the glucuronate conjugate of ramiprilat .

Action Environment

The stability of Ramipril impurity N [EP] can be influenced by environmental factors. For instance, Ramipril is vulnerable to changes in relative air humidity, suggesting that it must be protected from moisture . Additionally, the tableting process can deteriorate its stability, emphasizing the need for appropriate immediate packaging . Therefore, these factors should be considered when handling and storing Ramipril impurity N [EP].

Eigenschaften

IUPAC Name |

(2R,3aR,6aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-ABHMUUKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid | |

CAS RN |

129939-63-5 | |

| Record name | Ramipril impurity N [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL ISOMER, (S,S,R,R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFY4AI76OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)